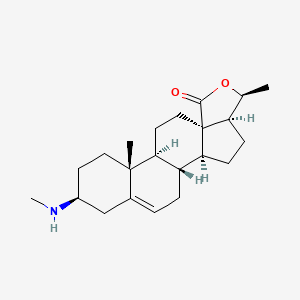

Paravallarine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Paravallarine is a steroid. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cytotoxicity Studies

Paravallarine has demonstrated notable cytotoxicity against KB cell lines, with an IC50 value of 12.8 μM, indicating its potential as an anticancer agent . In comparative studies, 7 R-hydroxythis compound exhibited no significant cytotoxicity (IC50 > 50 μM), suggesting that structural modifications can impact biological activity .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analyses have shown that this compound treatment leads to an accumulation of sub-G1 cells in MDA-MB-231 cells, indicating a dose-dependent apoptotic effect . This suggests that this compound may interfere with cell cycle progression and promote cell death in cancerous cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Research indicates that specific substituents on the steroidal backbone significantly influence the compound's biological activity. For instance, the presence of hydroxyl groups at certain positions can enhance or diminish cytotoxic effects .

Comparative Efficacy

A comparative analysis of this compound with other steroidal alkaloids reveals its relative potency. For example, compounds such as gitingensine and methylgitingensine showed weaker cytotoxicity when tested alongside this compound . This highlights this compound's potential superiority as an anticancer agent among its analogs.

Case Studies

- Study on KB Cell Lines

- Mechanistic Insights

Data Summary

| Compound | Source | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Kibatalia laurifolia | 12.8 | Cytotoxicity against KB cells |

| 7 R-hydroxythis compound | Kibatalia laurifolia | >50 | No significant cytotoxicity |

| Gitingensine | Kibatalia laurifolia | 21-42 | Weaker cytotoxicity |

Analyse Chemischer Reaktionen

Structural Classification and Key Features

Paravallarine (compound 39 ) belongs to the this compound-type alkaloids (Table 1), which are exclusively found in the Apocynaceae family. Its core structure includes:

-

A pregnane backbone with an (18→20)-lactone ring.

-

Substitutions at C-3 (methyl group) and C-7 (hydroxyl group in derivatives like 7α-hydroxythis compound, 40 ) .

-

A 20 S stereochemical configuration, distinguishing it from 20-epi-kibataline (37 ) .

Table 1: this compound-type alkaloids and derivatives

| Compound | Substitution Groups | Source |

|---|---|---|

| This compound (39 ) | R₁ = CH₃; R₂ = H | Kibatalia laurifolia |

| 7α-Hydroxythis compound (40 ) | R₁ = CH₃; R₂ = OH | K. laurifolia |

| Gitingensine (41 ) | R = H | K. laurifolia |

Biosynthetic Pathway

This compound is biosynthesized from cholesterol through a series of enzymatic reactions:

-

Side-chain cleavage : Cholesterol undergoes hydroxylation at C-20 and C-22, followed by oxidative cleavage to form pregnenolone .

-

Lactonization : Formation of the (18→20)-lactone ring via intramolecular esterification.

-

Functionalization : Introduction of methyl and hydroxyl groups at C-3 and C-7, mediated by cytochrome P450 enzymes and methyltransferases .

Lactone Ring Reactions

The (18→20)-lactone ring is susceptible to hydrolysis under acidic or basic conditions, yielding open-chain carboxylic acid derivatives. This reactivity is critical for modifying bioactivity.

Oxidation at C-7

7α-Hydroxythis compound (40 ) is formed via regioselective oxidation of the C-7 position, likely catalyzed by monooxygenases. This hydroxylation enhances hydrogen-bonding capacity, influencing molecular interactions .

Substitution at C-3

The methyl group at C-3 participates in steric interactions , affecting conformational stability. Demethylation or substitution at this position alters ligand-receptor binding profiles .

Research Findings

-

Stereochemical Impact : The 20 S configuration in this compound ensures optimal spatial arrangement for binding to steroidal receptors, unlike 20-epi-kibataline (37 ) .

-

Biological Relevance : this compound derivatives exhibit bioactivity linked to their lactone and hydroxyl groups, though specific pharmacological data remain underexplored .

Eigenschaften

CAS-Nummer |

510-31-6 |

|---|---|

Molekularformel |

C22H33NO2 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

(1R,2S,5S,6S,9R,12S,13R,16S)-6,13-dimethyl-16-(methylamino)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |

InChI |

InChI=1S/C22H33NO2/c1-13-17-6-7-19-16-5-4-14-12-15(23-3)8-10-21(14,2)18(16)9-11-22(17,19)20(24)25-13/h4,13,15-19,23H,5-12H2,1-3H3/t13-,15-,16+,17+,18-,19-,21-,22-/m0/s1 |

InChI-Schlüssel |

RSFPISDAJMWREU-CDFICMNGSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

Isomerische SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC)C)C(=O)O1 |

Kanonische SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.